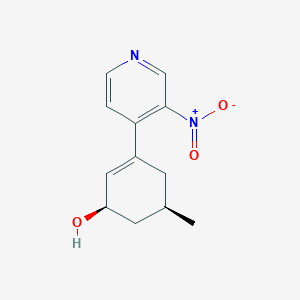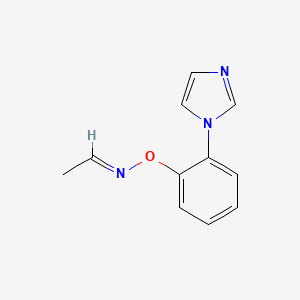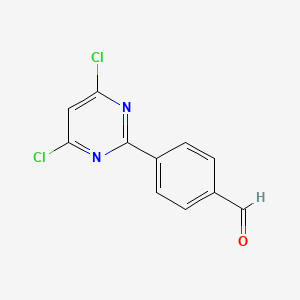
4-(4,6-Dichloropyrimidin-2-yl)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4,6-Dichloropyrimidin-2-yl)benzaldehyde is an organic compound that features a benzaldehyde moiety attached to a dichloropyrimidine ring. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,6-Dichloropyrimidin-2-yl)benzaldehyde typically involves the reaction of 4,6-dichloropyrimidine with benzaldehyde under basic conditions. The reaction is usually carried out at room temperature or under mild heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-(4,6-Dichloropyrimidin-2-yl)benzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The dichloropyrimidine ring can undergo nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or other nucleophiles to form imines or other derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Bases: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate these reactions.
Solvents: Solvents like dimethylformamide (DMF) or acetonitrile are commonly used to dissolve the reactants and provide a suitable medium for the reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be formed.
Condensation Products: The reaction with amines can yield imines or Schiff bases, which are valuable intermediates in organic synthesis.
科学研究应用
4-(4,6-Dichloropyrimidin-2-yl)benzaldehyde has several applications in scientific research:
作用机制
The mechanism of action of 4-(4,6-Dichloropyrimidin-2-yl)benzaldehyde involves its interaction with various molecular targets. The dichloropyrimidine ring can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can inhibit the function of enzymes or other proteins, thereby exerting its biological effects .
相似化合物的比较
Similar Compounds
4-(4,6-Dichloropyrimidin-2-yl)amino]benzonitrile: This compound has a similar structure but with an amino group instead of an aldehyde group.
2-Amino-4,6-dichloropyrimidine: Another related compound with an amino group on the pyrimidine ring.
Uniqueness
4-(4,6-Dichloropyrimidin-2-yl)benzaldehyde is unique due to the presence of both an aldehyde group and a dichloropyrimidine ring. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
属性
CAS 编号 |
83217-22-5 |
|---|---|
分子式 |
C11H6Cl2N2O |
分子量 |
253.08 g/mol |
IUPAC 名称 |
4-(4,6-dichloropyrimidin-2-yl)benzaldehyde |
InChI |
InChI=1S/C11H6Cl2N2O/c12-9-5-10(13)15-11(14-9)8-3-1-7(6-16)2-4-8/h1-6H |
InChI 键 |
BQWMDETVFDISGJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C=O)C2=NC(=CC(=N2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(4-Chloro-6-methylpyrimidin-2-yl)methyl]benzamide](/img/structure/B12941974.png)
![1,4-Pentadiyn-3-ol, 1,5-bis[4-(dimethylamino)phenyl]-](/img/structure/B12941986.png)
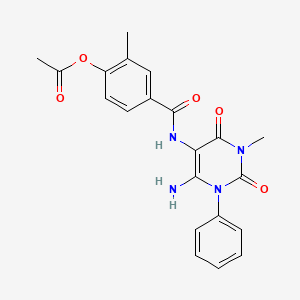
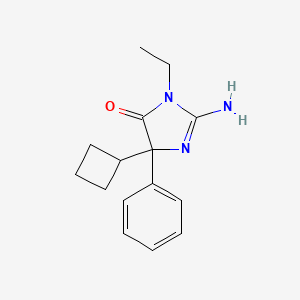
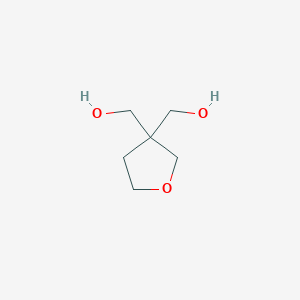
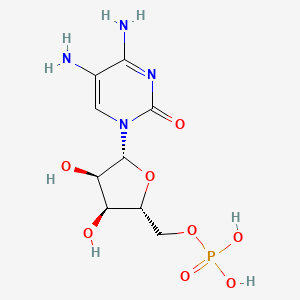
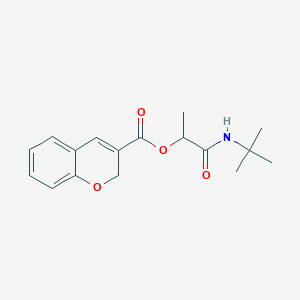
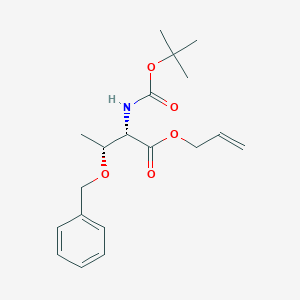
![2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-1H-purin-9-yl]acetyl]amino]acetic acid](/img/structure/B12942031.png)
![8-{[3-(Glycylamino)propyl]amino}adenosine 5'-(dihydrogen phosphate)](/img/structure/B12942034.png)
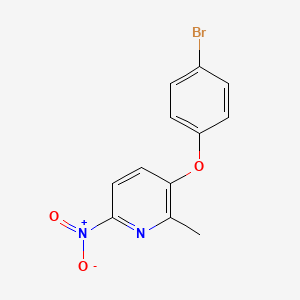
![8-Fluoro-2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one](/img/structure/B12942043.png)
